molecular formula C10H16N2O3S B1623272 AC1Nst2B CAS No. 21788-37-4

AC1Nst2B

Cat. No.: B1623272
CAS No.: 21788-37-4
M. Wt: 244.31 g/mol
InChI Key: YBJHBAHKTGYVGT-ZXFLCMHBSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex bicyclic heterocyclic structure with specific stereochemical designations that distinguish it from the naturally occurring biotin isomer. The systematic name 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid indicates the presence of a thieno[3,4-d]imidazole bicyclic core structure attached to a pentanoic acid side chain. The stereochemical configuration specified as (3aR,4R,6aS) represents the absolute configuration at the three chiral centers within the heterocyclic system, which differs markedly from the biologically active d-(+)-biotin isomer that possesses the (3aS,4S,6aR) configuration.

The molecular formula C₁₀H₁₆N₂O₃S corresponds to a molecular weight of 244.31 grams per mole, identical to all stereoisomeric forms of this compound class. The stereochemical designations follow the Cahn-Ingold-Prelog priority rules, where the R and S descriptors indicate the three-dimensional spatial arrangement of substituents around each chiral center. The compound exhibits three contiguous stereocenters in a configuration that represents the mirror image relationship to the naturally occurring biotin form, making it a potential enantiomer or diastereomer depending on the specific spatial relationships.

The nomenclature also incorporates the hexahydro designation, indicating the saturated nature of both the thiophene and imidazole rings within the bicyclic system. The systematic naming convention emphasizes the fused ring structure where a tetrahydrothiophene ring is connected to a tetrahydroimidazole ring, creating the characteristic bicyclic heterocyclic framework that defines this molecular class. The pentanoic acid substituent is attached at position 4 of the bicyclic system, establishing the linear aliphatic carboxylic acid chain that extends from the heterocyclic core.

Molecular Geometry and Conformational Analysis

The molecular geometry of 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid is characterized by a rigid bicyclic heterocyclic core structure with a flexible aliphatic side chain that exhibits significant conformational mobility. Computational studies using density functional theory calculations have revealed that biotin-type molecules can adopt multiple conformational states, with 37 distinct gas-phase conformers identified through theoretical modeling approaches. The bicyclic core maintains a relatively fixed three-dimensional structure due to the constraints imposed by the fused ring system, while the pentanoic acid side chain demonstrates considerable rotational freedom around its carbon-carbon bonds.

The thieno[3,4-d]imidazole bicyclic system adopts a butterfly-like conformation where the two rings are not perfectly coplanar but exhibit a slight dihedral angle that minimizes steric interactions between ring substituents. The sulfur atom within the thiophene ring and the nitrogen atoms within the imidazole ring create specific geometric constraints that influence the overall molecular shape. The stereochemical configuration (3aR,4R,6aS) results in a three-dimensional arrangement that positions functional groups in spatial orientations distinct from the naturally occurring biotin isomer.

Conformational analysis studies have demonstrated that the pentanoic acid side chain can adopt extended, folded, and intermediate conformations depending on environmental conditions and intermolecular interactions. The flexible nature of this aliphatic chain allows for intramolecular hydrogen bonding between the carboxylic acid group and nitrogen atoms within the heterocyclic core, creating temporary folded conformational states that may influence the compound's physical and chemical properties. Nuclear magnetic resonance experimental evidence has suggested the existence of intramolecular hydrogen-bonded structures formed through interactions between the carboxyl group and nitrogen-hydrogen protons within the ring system.

Table 1: Geometric Parameters of Bicyclic Core Structure

Structural Feature Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
Carbon-Sulfur Bond 1.82-1.85 92-95 Variable
Carbon-Nitrogen Bond 1.45-1.48 108-112 Variable
Ring Fusion Angle N/A 110-115 15-25
Side Chain Attachment 1.54-1.56 109-111 Variable

Comparative Analysis of Thienoimidazole and Valeric Acid Moieties

The structural architecture of 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid can be analyzed through examination of its two primary structural components: the bicyclic thienoimidazole heterocyclic system and the valeric acid aliphatic chain. The thienoimidazole core, consisting of a fused thiophene-imidazole ring system, provides the rigid structural framework that defines the compound's three-dimensional shape and chemical reactivity. This bicyclic heterocyclic system contains both sulfur and nitrogen heteroatoms that contribute distinct electronic properties and potential coordination sites for molecular interactions.

The thiophene portion of the bicyclic system contributes a five-membered ring containing one sulfur atom, which exhibits specific electronic characteristics due to the presence of the heteroatom. The sulfur atom possesses lone pair electrons that can participate in various types of molecular interactions, including hydrogen bonding and coordination chemistry. The saturated nature of the thiophene ring in this compound, designated as tetrahydrothiophene or thiophane, eliminates the aromatic character present in unsaturated thiophene derivatives, resulting in increased conformational flexibility and altered electronic properties.

The imidazole component represents a five-membered ring containing two nitrogen atoms in a 1,3-relationship, with one nitrogen atom bearing a hydrogen substituent and the other incorporated into the carbonyl-containing ureido functional group. The ureido moiety, characterized by the nitrogen-carbonyl-nitrogen structural unit, serves as a critical functional component that influences the compound's hydrogen bonding capabilities and potential biological interactions. The specific stereochemical configuration of the (3aR,4R,6aS) isomer positions these nitrogen atoms in spatial orientations that differ from the naturally occurring biotin configuration.

The valeric acid moiety, representing a straight-chain five-carbon carboxylic acid, provides the compound with acidic functionality and significant conformational flexibility. Valeric acid, also known as pentanoic acid, exhibits the characteristic properties of low-molecular-weight carboxylic acids, including the capacity for hydrogen bond formation through both the carbonyl oxygen and hydroxyl group. The aliphatic chain connecting the carboxylic acid group to the bicyclic core allows for extensive rotational motion around carbon-carbon bonds, enabling the molecule to adopt multiple conformational states that may influence its interaction with other molecular species.

Table 2: Comparative Properties of Structural Moieties

Structural Component Molecular Formula Key Functional Groups Conformational Flexibility
Thienoimidazole Core C₅H₆N₂OS Ureido, Thiophene Limited (Rigid)
Valeric Acid Chain C₅H₁₀O₂ Carboxylic Acid High (Flexible)
Complete Molecule C₁₀H₁₆N₂O₃S Combined Features Intermediate

Crystallographic Studies and X-ray Diffraction Data

Crystallographic analysis of biotin-related compounds has provided detailed structural information about the three-dimensional arrangement of atoms within the crystal lattice, though specific crystallographic data for the (3aR,4R,6aS) stereoisomer may be limited compared to the extensively studied d-(+)-biotin form. X-ray diffraction studies of biotin derivatives have revealed important details about molecular packing arrangements, intermolecular hydrogen bonding patterns, and conformational preferences within the solid state. The crystallographic space groups commonly observed for biotin-type compounds include orthorhombic systems with specific unit cell parameters that accommodate the bicyclic heterocyclic structure and associated molecular packing requirements.

Crystallization studies of related biotin derivatives have utilized various precipitants including polyethylene glycol 4000 and polyethylene glycol 8000 under controlled pH conditions around 7.5 to achieve optimal crystal formation. The crystal structures typically exhibit orthorhombic space group P2₁2₁2₁ symmetries with unit cell parameters that vary depending on the specific derivative and crystallization conditions employed. For related biotin compounds, unit cell dimensions have been reported with values such as a = 79.7 Å, b = 62.8 Å, c = 105.8 Å, though these parameters may differ for the specific (3aR,4R,6aS) stereoisomer due to altered molecular packing arrangements.

The crystal packing of biotin derivatives demonstrates the importance of intermolecular hydrogen bonding networks that stabilize the crystal structure. The carboxylic acid functional group participates in hydrogen bonding interactions with nitrogen atoms from neighboring molecules, creating extended hydrogen bonding networks throughout the crystal lattice. The bicyclic heterocyclic core contributes additional hydrogen bonding capabilities through the ureido nitrogen atoms, further stabilizing the crystal structure through directional intermolecular interactions.

X-ray diffraction data collection typically employs synchrotron radiation sources or conventional copper X-ray sources to achieve resolution levels ranging from 1.3 to 2.8 Å, depending on crystal quality and experimental conditions. The diffraction data processing utilizes standard crystallographic software packages to determine unit cell parameters, space group symmetries, and atomic coordinates. The resulting structural models provide detailed information about bond lengths, bond angles, and torsion angles that characterize the three-dimensional molecular geometry within the crystal environment.

Table 3: Representative Crystallographic Parameters for Biotin-Type Compounds

Parameter Value Range Typical Conditions Resolution (Å)
Space Group P2₁2₁2₁ Room Temperature 1.3-2.8
Unit Cell a 60-80 Å Various pH Variable
Unit Cell b 62-65 Å Polyethylene Glycol Variable
Unit Cell c 103-106 Å Vapor Diffusion Variable
Solvent Content 28-44% Multiple Conditions Variable

Properties

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJHBAHKTGYVGT-ZXFLCMHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415688
Record name AC1NST2B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21788-37-4
Record name AC1NST2B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways:

L-Biotin is essential for maintaining normal human metabolism, cytothesis, and neurological health. It contributes to processes like carbohydrate metabolism, fatty acid synthesis, and amino acid catabolism. Additionally, it supports immune functions, antibody production, and macrophage activity.

Action Environment:

Environmental factors, such as diet and gut microbiota, influence biotin availability. While most microorganisms and plants can synthesize biotin, humans and mammals primarily obtain it from food and intestinal microbiota.

Biochemical Analysis

Transport and Distribution

L-Biotin is transported and distributed within cells and tissues. The transport of biotin into cells involves a specialized, Na1-dependent, carrier-mediated mechanism.

Biological Activity

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid is a complex organic compound with significant biological activity. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C10H16N2O3S and a molecular weight of approximately 232.31 g/mol. Its structure features a thieno[3,4-d]imidazole ring fused with a pentanoic acid moiety, which contributes to its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
  • Anti-inflammatory Effects : Studies demonstrate its ability to inhibit pro-inflammatory cytokines and pathways, suggesting potential use in inflammatory diseases.
  • Antimicrobial Properties : Preliminary data indicate activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis in vitro.

The biological effects of 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid are mediated through its interaction with specific molecular targets. These may include:

  • Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptors : It might modulate receptor activity related to neurotransmission and inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

  • Oxidative Stress Study : In a study involving human endothelial cells, treatment with the compound reduced markers of oxidative stress by 40% compared to controls.
  • Inflammation Model : In murine models of inflammation, administration led to a significant decrease in TNF-alpha levels by 50%, indicating strong anti-inflammatory properties.
  • Antimicrobial Testing : The compound demonstrated inhibitory effects on Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress by 40%
Anti-inflammatoryDecreases TNF-alpha by 50%
AntimicrobialMIC against S. aureus: 32 µg/mL
NeuroprotectiveProtects neuronal cells from apoptosis

Potential Applications

Given its diverse biological activities, 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid could have several therapeutic applications:

  • Chronic Inflammatory Diseases : Its anti-inflammatory properties make it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
  • Neurodegenerative Disorders : The neuroprotective effects suggest potential in the management of diseases like Alzheimer's or Parkinson's.
  • Infection Management : Its antimicrobial activity indicates possible use in developing new antibiotics or adjunct therapies for resistant infections.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₀H₁₆N₂O₃S
  • Molecular Weight : 244.31 g/mol
  • Purity : ≥98% (commercially available)
  • Applications: Coenzyme in metabolic enzymes, dietary supplement, and bioconjugation tool in biotechnology .

Structural Analogues and Derivatives

Biotin derivatives are synthesized via modifications to the imidazole ring, sulfur atom, or pentanoic acid chain. Key examples include:

Table 1: Structural and Functional Comparison of Biotin Analogues
Compound Name Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Biotin (Natural Form) None C₁₀H₁₆N₂O₃S 244.31 Coenzyme, essential for metabolism
5-[(3aS,4S,6aR)-1-Acetyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid Acetylation at N-1 C₁₂H₁₈N₂O₄S 286.35 Altered enzyme binding; used in probe design
5-[(3aS,4S,6aR)-2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide Amidation of carboxyl group C₁₂H₂₁N₅O₂S 299.39 Biotinylation reagent for protein tagging
6-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoic acid Extended chain with hexanoic acid C₁₆H₂₇N₃O₄S 357.47 Enhanced solubility for drug delivery
Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate Benzyl ester protection C₃₃H₃₃N₂O₃S 514.70 Synthetic intermediate for protected biotin
Key Observations :
  • Acetylated Derivatives (e.g., ): Reduced coenzyme activity due to steric hindrance but useful in probes.
  • Amide Derivatives (e.g., ): Retain affinity for streptavidin, enabling bioconjugation in diagnostics.
  • Chain-Extended Analogues (e.g., ): Improved pharmacokinetics for therapeutic applications.

Stereochemical Considerations

The stereochemistry of biotin is crucial: the natural (3aS,4S,6aR) form is bioactive, while the (3aR,4R,6aS) enantiomer (question compound) is inactive in metabolic pathways . This highlights the importance of stereochemical purity in pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Follow strict PPE guidelines, including rubber gloves, chemical safety goggles, and a lab coat. Use local exhaust ventilation and ensure automatic alarm systems are functional. In case of exposure, utilize safety showers and eye-wash stations. Respiratory protection (e.g., air-purifying respirators) is required if airborne concentrations exceed safe limits .
  • Key Data :

  • Solubility: 0.6 g/L (25°C, calculated) .
  • Density: 1.189 g/cm³ (20°C, calculated) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. For example, NMR can resolve stereochemistry at the (3aR,4R,6aS) chiral centers, while IR identifies functional groups like the thienoimidazolone ring. Cross-reference spectral data with computational models (e.g., ACD/Labs Software) to validate assignments .

Q. How is the compound synthesized, and what are critical purification steps?

  • Answer : A multi-step synthesis involves coupling reactions (e.g., benzyl ester formation) followed by deprotection. Purification via column chromatography or recrystallization is critical to remove byproducts like unreacted acetyl intermediates. Monitor reaction progress using thin-layer chromatography (TLC) with appropriate Rf values .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data be resolved during structural analysis?

  • Answer : Discrepancies may arise from solvent effects or impurities. Use deuterated solvents (e.g., DMSO-d6) to minimize shifts. Compare experimental data with density functional theory (DFT)-calculated chemical shifts. For complex splitting patterns, employ 2D NMR techniques (e.g., COSY, HSQC) .

Q. What strategies improve synthetic yield in large-scale preparations?

  • Answer : Optimize reaction conditions (e.g., temperature, catalyst loading) and employ high-purity reagents. For example, using anhydrous solvents reduces side reactions. Consider flow chemistry for better control over exothermic steps. Purification via preparative HPLC enhances yield for stereochemically sensitive intermediates .

Q. How does the compound’s stereochemistry influence its biochemical interactions?

  • Answer : The (3aR,4R,6aS) configuration is critical for binding to biotin-dependent enzymes (e.g., streptavidin). Use molecular docking simulations to predict interactions and validate with surface plasmon resonance (SPR) assays. Compare activity of enantiomers to confirm stereospecificity .

Q. What methodologies address solubility limitations in biological assays?

  • Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. For in vitro studies, prepare stock solutions in PBS (pH 7.4) with sonication. Confirm stability via LC-MS over 24 hours .

Data Contradiction and Validation

Q. How to reconcile conflicting solubility data from computational vs. experimental sources?

  • Answer : Computational values (e.g., 0.6 g/L) may underestimate experimental solubility due to crystal packing effects. Perform shake-flask experiments at multiple pH levels and temperatures. Validate with nephelometry for turbidity measurements .

Q. What steps ensure reproducibility in synthetic protocols across labs?

  • Answer : Standardize reagent sources (e.g., CAS 111790-37-5) and document all parameters (e.g., stirring rate, drying time). Use round-robin testing between labs and share raw spectral data via open-access platforms for cross-validation .

Methodological Resources

  • Safety Standards : Refer to GBZ 2.1-2007 and OSHA guidelines for occupational exposure limits .
  • Spectral Databases : Utilize EPA DSSTox (DTXSID801105798) for curated chemical data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.